molecular formula C7H4ClN5O2 B13973736 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine

3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine

Cat. No.: B13973736
M. Wt: 225.59 g/mol
InChI Key: GRECTCXPOPMHOR-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a 1H-1,2,3-triazol-1-yl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chloropyridine to introduce the nitro group, followed by the formation of the triazole ring through a cycloaddition reaction with an azide compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Cycloaddition Reactions: Copper(I) catalysts are often employed to facilitate the cycloaddition process.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Reduction Reactions: The major product is 3-chloro-5-amino-2-(1H-1,2,3-triazol-1-yl)pyridine.

    Cycloaddition Reactions: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.

    Agrochemistry: The compound is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.

    Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
  • 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-4-yl)pyridine
  • 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-5-yl)pyridine

Uniqueness

3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C7H4ClN5O2

Molecular Weight

225.59 g/mol

IUPAC Name

3-chloro-5-nitro-2-(triazol-1-yl)pyridine

InChI

InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-2-1-10-11-12/h1-4H

InChI Key

GRECTCXPOPMHOR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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